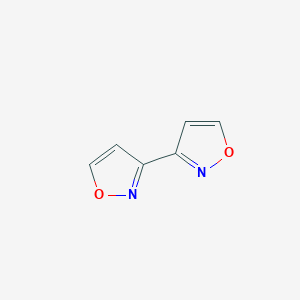

3-(1,2-Oxazol-3-yl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,2-Oxazol-3-yl)-1,2-oxazole, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

The chemical structure of 3-(1,2-Oxazol-3-yl)-1,2-oxazole consists of two fused oxazole rings. This unique structure contributes to its reactivity and interaction with biological targets. The presence of nitrogen and oxygen atoms within the ring system enhances its potential for forming hydrogen bonds and participating in various chemical reactions.

Medicinal Chemistry

Therapeutic Potential

this compound has shown promise in drug discovery due to its ability to act as an inhibitor for various enzymes. For instance, it has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are important in regulating physiological pH and fluid balance. The inhibition of CA II can lead to therapeutic applications in treating conditions like glaucoma by reducing intraocular pressure .

Case Studies

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant anti-cancer properties. For example, compounds related to this compound have been evaluated for their efficacy against neuroblastoma cells, showing promising results in reducing cell viability . Another study highlighted the potential of oxazole derivatives in targeting specific cancer pathways, suggesting their use as pharmacological tools in cancer therapy .

Agricultural Applications

Pesticide Development

Oxazole derivatives have been explored for their potential as agrochemicals. The ability of this compound to inhibit certain biological pathways makes it a candidate for developing new pesticides that target specific pests while minimizing harm to beneficial organisms .

Research Findings

Research has indicated that certain oxazole compounds can disrupt metabolic pathways in pests, leading to their death or reduced reproduction rates. This specificity can help reduce the environmental impact of pesticides while maintaining agricultural productivity .

Material Science

Polymer Chemistry

The unique properties of this compound allow it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its ability to form cross-links within polymer structures can lead to the development of advanced materials with tailored characteristics for specific applications .

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of oxazole-containing polymers through techniques such as microwave-assisted synthesis and solvent-free reactions. These methods not only improve yield but also reduce the environmental footprint of the synthesis process .

Data Tables

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Medicinal Chemistry | Inhibition of Carbonic Anhydrases | Potential treatment for glaucoma |

| Anti-cancer properties | Effective against neuroblastoma cells | |

| Agricultural Chemistry | Development of pesticides | Targeted action with reduced environmental impact |

| Material Science | Polymer enhancement | Improved thermal stability and strength |

特性

CAS番号 |

16840-55-4 |

|---|---|

分子式 |

C6H4N2O2 |

分子量 |

136.11 g/mol |

IUPAC名 |

3-(1,2-oxazol-3-yl)-1,2-oxazole |

InChI |

InChI=1S/C6H4N2O2/c1-3-9-7-5(1)6-2-4-10-8-6/h1-4H |

InChIキー |

APDWXELTFVTRIC-UHFFFAOYSA-N |

SMILES |

C1=CON=C1C2=NOC=C2 |

正規SMILES |

C1=CON=C1C2=NOC=C2 |

同義語 |

[3,3']BIISOXAZOLYL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。